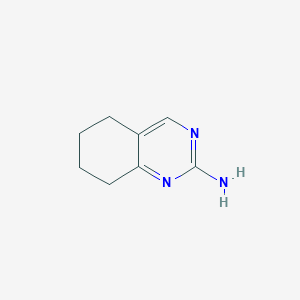

5,6,7,8-Tetrahydroquinazolin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOBFYEASSZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279645 | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-85-3 | |

| Record name | 2305-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6,7,8-Tetrahydroquinazolin-2-amine chemical structure and properties

An In-depth Technical Guide on 5,6,7,8-Tetrahydroquinazolin-2-amine: Chemical Structure, Properties, and Biological Activities

Abstract

This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The quinazoline and tetrahydroquinazoline skeletons are key structural motifs in numerous natural products and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of key pathways and workflows.

Chemical Structure and Properties

The core structure of this compound consists of a pyrimidine ring fused to a cyclohexene ring. The systematic IUPAC name for this compound is this compound.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and a related derivative, 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol, are presented in the table below.

| Property | This compound | 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol |

| CAS Number | 2305-85-3[2] | 33081-07-1[3] |

| Molecular Formula | C₈H₁₁N₃[2] | C₈H₁₁N₃O[3] |

| Molecular Weight | 149.19 g/mol [2] | 165.19 g/mol [3] |

| Melting Point | Not available | 284-288 °C[3] |

| Boiling Point | Not available | 337.4±25.0 °C (Predicted)[3] |

| pKa | Not available | 3.00±0.20 (Predicted)[3] |

| Purity | >95%[2] | Not specified |

Synthesis and Experimental Protocols

Derivatives of 5,6,7,8-tetrahydroquinazoline are often synthesized through the reaction of α-aminoamidines with diarylidencyclohexanones.[1] This method is noted for its high yields, mild reaction conditions, and straightforward workup process.[1]

General Synthetic Workflow:

The synthesis involves a cyclocondensation reaction. The mechanism is proposed to initiate with a Michael addition of a guanidine moiety to one of the olefinic bonds of the enone fragment in diarylidencyclohexanones.[1]

Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines [1]

-

Dissolution: Dissolve the corresponding protected α-aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).

-

Heating: Heat the mixture at 100 °C for 24 hours.

-

Solvent Removal: After completion of the reaction (monitored by TLC), remove the solvent under vacuum.

-

Precipitation: Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

-

Filtration and Washing: Filter the crude product and wash it with methanol (20 mL).

This procedure yields substituted 5,6,7,8-tetrahydroquinazolines with yields ranging from 47–80%.[4]

Biological Activity and Mechanism of Action

Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory properties.[1] Recent in silico studies have highlighted their potential as antitubercular and antidiabetic agents.[1][5]

Antitubercular Activity:

Molecular docking studies have shown that these compounds exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis.[1][4][5] This suggests their potential as novel antitubercular agents, particularly against multidrug-resistant strains.[1][5]

Antidiabetic Activity:

High inhibitory activity has also been predicted against β-glucosidase, indicating that the tetrahydroquinazoline scaffold could be a promising candidate for the development of new treatments for diabetes.[1][4][5]

Mechanism of Action: Enzyme Inhibition

The proposed mechanism of action for the antitubercular and antidiabetic effects of 5,6,7,8-tetrahydroquinazoline derivatives is the inhibition of key enzymes.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anexib.com [anexib.com]

- 3. 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL | 33081-07-1 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazolin-2-amine: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential as antitubercular, antidiabetic, and anticancer agents. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthetic methodologies, and key biological activities of this compound and its derivatives, with a focus on its role as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the core compound of interest is This compound .

Synonyms:

-

2-Amino-5,6,7,8-tetrahydroquinazoline

-

Quinazoline, 2-amino-5,6,7,8-tetrahydro-

-

NSC 13568[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the available quantitative data for this compound and a closely related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| CAS Number | 2305-85-3 | [1] |

Table 2: Physicochemical Properties of a Related Derivative: 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 284-288 °C | |

| Boiling Point | 337.4±25.0 °C (Predicted) | |

| pKa | 3.00±0.20 (Predicted) |

Synthesis of this compound Derivatives

The synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives is most commonly achieved through the cyclocondensation of a suitable cyclohexanone derivative with guanidine or its equivalents. The following protocol describes a general method for the synthesis of substituted 2-amino-5,6,7,8-tetrahydroquinazolines.

Experimental Protocol: Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines[2]

Objective: To synthesize substituted 2-amino-5,6,7,8-tetrahydroquinazolines via a one-pot reaction.

Materials:

-

Substituted diarylidencyclohexanone (1 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Sodium hydride (NaH) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

To a stirred solution of the substituted diarylidencyclohexanone in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

After the addition of NaH, add guanidine hydrochloride to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with cold water or ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.

Note: This is a general procedure, and the specific reaction conditions (temperature, reaction time, and purification method) may need to be optimized for different substrates.

Biological Activity: Inhibition of Dihydrofolate Reductase (DHFR)

A significant area of research for 5,6,7,8-tetrahydroquinazoline derivatives is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The proposed mechanism of action for this activity is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[2][3][4]

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition in Mycobacterium tuberculosis

The folate pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in this pathway. Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and ultimately leads to cell death.[2][4]

Caption: Inhibition of the Folate Pathway in M. tuberculosis.

Experimental Workflow: In Vitro Testing of DHFR Inhibitors

The evaluation of potential DHFR inhibitors typically involves a series of in vitro assays to determine their enzymatic and cellular activity.

Caption: Workflow for In Vitro Evaluation of DHFR Inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their activity as inhibitors of Mycobacterium tuberculosis DHFR highlights a valuable avenue for the development of new antitubercular agents. This technical guide has provided a foundational overview of the key aspects of this compound class, from its fundamental chemical properties and synthesis to its biological mechanism of action. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these molecules will be crucial in translating their potential into clinically effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1] Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 2H | -NH₂ |

| ~7.5 | s | 1H | H-4 |

| ~2.5 - 2.7 | m | 4H | H-5, H-8 |

| ~1.7 - 1.9 | m | 4H | H-6, H-7 |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~158 | C-8a |

| ~150 | C-4 |

| ~115 | C-4a |

| ~30 | C-8 |

| ~25 | C-5 |

| ~22 | C-6, C-7 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | N-H stretch (amine) |

| 2940 - 2830 | Medium | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (amine) |

| 1580 - 1490 | Medium | C=N stretch |

| 1470 - 1430 | Medium | C-H bend (aliphatic) |

| 1250 - 1020 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 149 | [M]⁺ |

| 150 | [M+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

-

Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Chemical Structure of this compound

The diagram below shows the chemical structure of the target compound.

Caption: Structure of this compound.

References

- 1. anexib.com [anexib.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

Crystal Structure Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the tetrahydroquinazoline scaffold, combined with the presence of the 2-amino group, give rise to a diverse range of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the associated synthetic workflows and biological signaling pathways.

I. Quantitative Crystallographic Data

The following tables present crystallographic data for representative 5,6,7,8-tetrahydroquinazoline derivatives and closely related analogs. This data is essential for comparative analysis and for understanding the impact of substituent modifications on the overall molecular conformation and crystal packing.

Table 1: Crystallographic Data for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7925(3) |

| b (Å) | 7.9648(3) |

| c (Å) | 11.8039(4) |

| α (°) | 90 |

| β (°) | 113.553(1) |

| γ (°) | 90 |

| Volume (ų) | 843.95(5) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation Type | Cu Kα |

| μ (mm⁻¹) | 0.86 |

| Crystal Size (mm) | 0.36 × 0.15 × 0.12 |

Data sourced from a study on a related tetrahydroquinazoline derivative, providing a reference for the core scaffold's crystallographic parameters.[4]

Table 2: Crystallographic Data for 2-Amino-8-chloro-3,4-dihydroquinazoline Hydrochloride

| Parameter | Value |

| Chemical Formula | C₈H₉ClN₃·HCl |

| Molecular Weight | 218.09 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2965(2) |

| b (Å) | 7.4380(1) |

| c (Å) | 10.1913(3) |

| α (°) | 90.160(2) |

| β (°) | 101.445(2) |

| γ (°) | 97.776(2) |

| Volume (ų) | 463.28(2) |

| Z | 2 |

| Temperature | Room Temperature |

| Radiation Type | Cu Kα |

This data for a closely related dihydroquinazoline analog highlights the influence of substituents on the crystal lattice.

II. Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from chemical synthesis to X-ray diffraction analysis. The following protocols are generalized from methodologies reported for similar heterocyclic compounds.

A. Synthesis and Crystallization

General Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines:

A common synthetic route involves the condensation reaction of a suitable cyclic ketone with an amidine derivative. For example, α-aminoamidines can be reacted with bis-benzylidene cyclohexanones in a solvent like pyridine. The reaction mixture is typically heated for an extended period, for instance at 100°C for 24 hours.[5] Following the reaction, the solvent is removed under vacuum, and the crude product is purified, often by recrystallization from a suitable solvent such as methanol.[5]

Crystallization for X-ray Analysis:

The successful growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A general procedure for obtaining crystals of related quinazoline derivatives is as follows:

-

Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetic acid) with gentle heating.[4]

-

Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, permitting slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered single crystals over several days.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

B. X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often a low temperature like 150 K to minimize thermal vibrations.[4] The diffractometer uses a specific X-ray source, such as Cu Kα radiation.[4]

-

Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

III. Visualizations

The following diagrams illustrate key workflows and biological pathways associated with this compound derivatives.

A. Experimental Workflow

References

- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydroquinazolin-2-amine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 5,6,7,8-tetrahydroquinazolin-2-amine scaffold, a privileged structure in medicinal chemistry. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The this compound scaffold and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. The primary biological activities investigated include anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of the tetrahydroquinazoline scaffold have shown significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Notably, these compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and topoisomerase II.[1][2] Furthermore, their influence on critical signaling pathways such as the PI3K/AKT/mTOR cascade has been a subject of study.[3]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |

| Compound 14 (ARN-21934) [2] | - | 2 (DNA relaxation) | Human Topoisomerase IIα inhibitor |

| A375 (Melanoma) | Low µM range | ||

| G-361 (Melanoma) | Low µM range | ||

| MCF7 (Breast) | Low µM range | ||

| HeLa (Cervical) | ~20 | ||

| A549 (Lung) | ~20 | ||

| DU145 (Prostate) | Low µM range | ||

| Compound 1 [2] | - | 160 (DNA relaxation) | Human Topoisomerase IIα inhibitor |

| Compound 5j [1] | Various (NCI panel) | <0.01 in 4 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |

| Compound 5k [1] | Various (NCI panel) | 0.1 - 1 in 13 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |

| Compound 5l [1] | Various (NCI panel) | 0.1 - 1 in 13 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |

| Pyrazolo quinoline derivative (15) [4] | MCF-7 (Breast) | 15.16 | Induces apoptosis |

| HepG-2 (Liver) | 18.74 | ||

| A549 (Lung) | 18.68 |

Antimicrobial Activity

The tetrahydroquinazoline scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating potential for the development of new anti-infective agents. The mechanism of action for the antimicrobial effects is an area of ongoing investigation.

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected tetrahydroquinazoline derivatives against various microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| THTQ [5] | Proteus mirabilis | 1.875 |

| Escherichia coli | 3.75 | |

| Aspergillus niger | 15,000 | |

| Candida albicans | 7,500 | |

| Aspergillus flavus | 15,000 |

Anti-inflammatory Activity

The anti-inflammatory potential of the tetrahydroquinoline scaffold, a structurally related core, has been investigated, suggesting that tetrahydroquinazoline derivatives may also possess similar activities.[6] These effects are often evaluated in vivo using models of acute inflammation.

Data Presentation: Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of the specific this compound scaffold is an emerging area of research. The table below includes data for related quinazolinone and tetrahydroquinoline derivatives to highlight the potential of this chemical class.

| Compound ID/Reference | Assay | Activity Metric |

| Compound 27 (WY-28342) [6] | Rat Carrageenan Paw Edema | Optimal in vivo activity |

| Compound 16 [7] | In vivo anti-inflammatory | 81% edema inhibition |

| Compound VIIa [8] | COX-2 Inhibition | IC50 = 0.29 µM |

| Albumin Denaturation | IC50 = 0.54 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of the this compound scaffold.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used for the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

Bacterial or fungal strains of interest

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the agar plate evenly.

-

-

Well Creation and Sample Addition:

-

Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

-

Data Analysis:

-

Compare the zone of inhibition of the test compounds with that of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

-

-

Compound Administration:

-

Administer the test compounds, positive control, or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagram

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Some quinazoline derivatives exert their anticancer effects by modulating this pathway.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the step-by-step workflows for the key experimental protocols described above.

MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Agar Well Diffusion Assay Workflow

Caption: Workflow for the agar well diffusion assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatize [label="Acclimatize animals"]; group_animals [label="Group animals"]; administer_compounds [label="Administer test compounds\nand controls"]; measure_initial_paw [label="Measure initial\npaw volume"]; induce_edema [label="Induce paw edema\nwith carrageenan"]; measure_paw_volume [label="Measure paw volume\nat time intervals"]; analyze [label="Calculate % inhibition\nof edema"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> acclimatize; acclimatize -> group_animals; group_animals -> administer_compounds; administer_compounds -> measure_initial_paw; measure_initial_paw -> induce_edema; induce_edema -> measure_paw_volume; measure_paw_volume -> analyze; analyze -> end; }

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-Amino-5,6,7,8-Tetrahydroquinazolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on key areas of interest for drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Topoisomerase IIα

A significant area of investigation for 2-amino-5,6,7,8-tetrahydroquinazolines is their potential as anticancer agents, specifically as inhibitors of human topoisomerase IIα (topo IIα).[1][2] Unlike many clinically used topoisomerase II-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors, preventing the enzyme from performing its function without causing DNA damage.[1][2] This mechanism may lead to a safer therapeutic profile, potentially avoiding the secondary malignancies associated with topoisomerase poisons.[1][2]

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II.[1][2] A lead compound from this series, ARN-21934, has demonstrated significant inhibitory activity against topo IIα with an IC50 of 2 µM.[2] Notably, this compound exhibits approximately 100-fold selectivity for the α isoform over the β isoform of topoisomerase II.[2]

Quantitative Data: Topoisomerase IIα Inhibition

| Compound | Target | Assay | IC50 | Reference |

| ARN-21934 | Human Topoisomerase IIα | DNA Relaxation | 2 µM | [2] |

| ARN-21934 | Human Topoisomerase IIβ | DNA Relaxation | ~200 µM | [2] |

| Etoposide | Human Topoisomerase IIα | DNA Relaxation | 120 µM | [2] |

| Compound 1 | Human Topoisomerase IIα | DNA Relaxation | 160 µM | [2] |

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution/loading dye (e.g., 40% sucrose, 0.5% SDS, 0.5 mg/mL bromophenol blue)

-

Agarose

-

TAE buffer (Tris-acetate-EDTA)

-

Ethidium bromide or other DNA stain

-

Proteinase K

Procedure:

-

Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled DNA, and sterile water to the desired volume.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding the topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution/loading dye, followed by proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide in TAE buffer.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathway: Topoisomerase II Catalytic Cycle and Inhibition

Caption: Inhibition of the Topoisomerase II catalytic cycle by a catalytic inhibitor.

Antitubercular Activity: Targeting Key Mycobacterial Enzymes

Derivatives of 2-amino-5,6,7,8-tetrahydroquinazoline have shown promise as antitubercular agents.[2][3][4] Molecular docking studies have predicted that these compounds can bind with high affinity to several essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3][4]

Potential Enzyme Targets:

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of folate, a necessary component for DNA synthesis. Inhibition of DHFR disrupts bacterial replication.[2][3][4]

-

Pantothenate Kinase (MtPanK): Involved in the biosynthesis of coenzyme A, which is essential for many metabolic processes.

-

FAD-containing oxidoreductase DprE1 (MtDprE1): Plays a critical role in the synthesis of the mycobacterial cell wall.

Quantitative Data: Antitubercular Activity

While specific MIC values for 2-amino-5,6,7,8-tetrahydroquinazolines are not extensively reported in the initial search, related dihydroquinazolinone derivatives have shown promising activity against M. tuberculosis.

| Compound Class | Strain | MIC Range (µg/mL) | Reference |

| Dihydroquinazolinones | M. tuberculosis H37Rv | 2 - 128 | [4] |

| Dihydroquinazolinones | Multi-drug resistant M. tuberculosis | 16 - >128 | [4] |

Experimental Protocol: M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of M. tuberculosis DHFR by monitoring the oxidation of NADPH.

Materials:

-

Recombinant M. tuberculosis DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Reaction buffer (e.g., 100 mM HEPES, 50 mM KCl, pH 7.0)

-

Test compounds dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, NADPH, and the DHFR enzyme.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubate for a short period to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Workflow: Antitubercular Drug Discovery

Caption: A typical workflow for the discovery of novel antitubercular agents.

Antidiabetic Potential: Targeting β-Glucosidase

In silico studies have also suggested that 2-amino-5,6,7,8-tetrahydroquinazolines may act as inhibitors of β-glucosidase.[2][3][4] This enzyme is involved in the breakdown of complex carbohydrates into glucose in the intestine. Inhibition of β-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Experimental Protocol: β-Glucosidase Inhibition Assay

This assay evaluates the inhibitory activity of compounds against β-glucosidase using a chromogenic substrate.

Materials:

-

β-glucosidase enzyme (from almond or other sources)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compounds dissolved in a suitable solvent

-

Sodium carbonate solution (to stop the reaction)

-

Microplate reader

Procedure:

-

In a microplate well, pre-incubate the β-glucosidase enzyme with the test compound at various concentrations in the phosphate buffer for a defined period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Logical Relationship: Mechanism of Action in Diabetes

Caption: Proposed mechanism of action for β-glucosidase inhibitors in managing blood glucose.

Conclusion

The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold represents a versatile platform for the development of novel therapeutics. The primary areas of promise lie in anticancer therapy through the inhibition of topoisomerase IIα, and in the treatment of tuberculosis by targeting essential mycobacterial enzymes. Furthermore, the potential for these compounds to act as β-glucosidase inhibitors opens an avenue for research in antidiabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this promising class of molecules by the scientific community.

References

An In-depth Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to the foundational heterocyclic compound, 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, its structural motifs are rooted in the classical chemistry of quinazolines and pyrimidines, with the first quinazoline derivative being synthesized in 1869. This document details the plausible historical synthetic routes, modern preparative methods, and the burgeoning interest in its derivatives for various therapeutic applications. Experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to offer a thorough understanding for researchers in medicinal chemistry and drug development.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a cornerstone in medicinal chemistry for over a century. The journey of quinazolines began in 1869 with the synthesis of the first derivative by Peter Griess. This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang. The tetrahydroquinazoline core, and specifically this compound, represents a class of "saturated" quinazolines that offer a unique three-dimensional structure, making them attractive scaffolds for drug discovery. These compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2]

Historical Perspective on the Synthesis

While a definitive first synthesis of this compound is not prominently documented, the classical methods for the synthesis of 2-aminopyrimidines strongly suggest the likely initial route. Traditional approaches for preparing tetrahydroquinazoline derivatives have primarily relied on the cyclocondensation of guanidine derivatives with aldehydes and ketones.[2]

The most probable and historically significant method for the synthesis of this compound is the reaction of a suitable cyclohexanone precursor with guanidine. This type of reaction aligns with the well-established principles of pyrimidine synthesis.

Caption: Plausible historical synthetic pathway.

Key Synthetic Methodologies

Modern synthetic chemistry has expanded the toolbox for creating 5,6,7,8-tetrahydroquinazoline derivatives, often with improved yields and milder reaction conditions.

Cyclocondensation of Guanidine with Diarylidencyclohexanones

A contemporary and well-documented method involves the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride.[3] This method often utilizes a base, such as sodium hydride (NaH), in a solvent like N,N-Dimethylformamide (DMF). The reaction proceeds through a cascade process initiated by a Michael addition of the guanidine to an enone fragment of the diarylidencyclohexanone.[4]

Caption: Modern synthetic route to derivatives.

Synthesis from α-Aminoamidines

A more recent and versatile approach employs α-aminoamidines as key reagents for the synthesis of a diverse family of pyrimidine ring derivatives, including 5,6,7,8-tetrahydroquinazolines.[4][5] This method is characterized by excellent yields, mild reaction conditions, and an easy workup.[5] The reaction of α-aminoamidines with bis-benzylidene cyclohexanones in a solvent like pyridine at elevated temperatures leads to the formation of the desired tetrahydroquinazoline derivatives.[4] A key advantage of this method is the ability to introduce protecting groups on the C2-substituent, which can be easily cleaved for further functionalization.[5]

Experimental Protocols

While a specific historical protocol for the parent compound is not available, a general procedure based on modern adaptations of the classical guanidine condensation is presented below.

General Procedure for the Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines:

-

To a solution of a substituted diarylidencyclohexanone (1 mmol) in a suitable solvent such as DMF, add guanidine hydrochloride (1.2 mmol).

-

Add a base, for example, sodium hydride (1.5 mmol), portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.

Quantitative Data

Precise quantitative data for the unsubstituted this compound is not extensively reported in a consolidated manner in the readily available literature. However, data for various derivatives have been published. The following table summarizes representative data for a substituted derivative to illustrate the type of characterization performed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2-(8-(4-Benzylidene)-4-(4-phenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine hydrochloride | C25H28N3Cl | 405.97 | 159–160 | 88 | [3] |

Representative Spectroscopic Data for a Substituted Derivative:

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.50 (br s, 3H, N⁺H₃), 8.37 (s, 1H, Ar), 7.69 (m, 2H, Ar), 7.55-7.40 (m, 7H, Ar), 2.85 (m, 4H, 2CH₂), 2.05 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.79 (t, J = 7.3 Hz, 3H, CH₃).[3]

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.8, 158.2, 136.6, 135.7, 135.1, 133.0, 132.1, 131.7, 130.7, 128.9, 128.8, 126.1, 61.2, 32.7, 27.4, 26.9, 24.3, 22.3, 8.5.[6]

Biological Significance and Future Directions

The 5,6,7,8-tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications.

Caption: Therapeutic potential of the scaffold.

Recent research has highlighted the potential of these compounds as:

-

Antitubercular agents: Derivatives have shown high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[4][5]

-

Antidiabetic agents: High inhibitory activity against β-glucosidase has been predicted for some derivatives, suggesting a potential new scaffold for diabetes treatment.[4][5]

-

Anticancer agents: Certain derivatives have been identified as potent inhibitors of human topoisomerase II, a validated target for anticancer drugs.[3]

The continued exploration of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinazoline derivatives, facilitated by modern synthetic methods and computational modeling, promises to yield novel therapeutic agents with improved efficacy and safety profiles. The core's amenability to substitution allows for fine-tuning of its physicochemical and pharmacological properties, ensuring its continued relevance in drug discovery.

Conclusion

This compound, while lacking a definitively documented moment of discovery, represents a foundational structure in the rich history of quinazoline chemistry. Its synthesis is rooted in classical organic reactions that have been refined over time to produce a vast library of derivatives. The inherent biological activity of the tetrahydroquinazoline scaffold, coupled with its synthetic tractability, positions it as a highly valuable starting point for the development of new therapeutics to address a range of diseases. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile heterocyclic system.

References

- 1. rsc.org [rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

The Ascendant Trajectory of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to increasingly focus on the versatile scaffold of 5,6,7,8-tetrahydroquinazolin-2-amine. This heterocyclic core has demonstrated a remarkable breadth of biological activities, positioning it as a privileged structure in modern medicinal chemistry. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antitubercular, and antidiabetic potential. Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in this burgeoning field.

A Scaffold of Significant Therapeutic Promise

The 5,6,7,8-tetrahydroquinazoline-2-amine core is a key pharmacophore that has been successfully exploited to develop a range of potent and selective inhibitors for various biological targets. Its unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.

Anticancer Activity: Targeting Topoisomerase II

A significant area of investigation for this class of compounds is their potential as anticancer agents, particularly as inhibitors of human topoisomerase II (topoII), a validated target for cancer chemotherapy.[1] Unlike many current topoII-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, which can lead to secondary leukemias, certain 6-amino-tetrahydroquinazoline derivatives function as catalytic inhibitors, blocking the enzyme's function without inducing DNA damage.[1]

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of these derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of compounds against human topoisomerase IIα and various cancer cell lines.

| Compound ID | Modification | Target/Cell Line | IC50 (µM) | Reference |

| 1 | N⁴-(3-fluorophenyl)-2-(4-pyridyl)-4,6-diamine | TopoIIα | 160 | [1] |

| 14 (ARN-21934) | N⁴-(3-fluorophenyl)-N⁶,N⁶-dimethyl-2-(4-pyridyl)-4,6-diamine | TopoIIα | 2 | [1] |

| Etoposide | (Reference Drug) | TopoIIα | ~120 | [1] |

| 16 | 1,1,1-trifluoromethane moiety | Topo II | 15.16 | [2] |

| 17 | 1,1,1-trifluoromethane moiety | Topo II | 17.66 | [2] |

| 18 | 1,1,1-trifluoromethane moiety | Topo II | 18.28 | [2] |

| Doxorubicin | (Reference Drug) | Topo II | 8.23 | [2] |

Structure-Activity Relationship (SAR) for Topoisomerase II Inhibition

Focused SAR studies have revealed key structural features essential for the anti-topoII activity of 6-amino-tetrahydroquinazoline derivatives:[1]

-

6-Amino Group: The presence of an amino group at the 6-position is mandatory for activity. Its removal leads to an inactive compound.[1]

-

Substitution at the 6-Amino Group: Introduction of a dimethylamino group at the 6-position, as seen in compound 14 , significantly enhances topoII inhibition.[1]

-

2-Pyridine and 4-Substituted Aniline Moieties: These substitutions are also crucial for maintaining potent inhibitory activity.[1]

Antitubercular Potential: A Multi-Target Approach

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Derivatives of 5,6,7,8-tetrahydroquinazoline have shown promise in this area through in silico screening, exhibiting high binding affinity towards several essential mycobacterial enzymes.[3][4]

Molecular Docking Studies Against M. tuberculosis Enzymes

Molecular docking studies have been instrumental in identifying the potential targets of these compounds. The following table summarizes the predicted binding energies of a representative tetrahydroquinazoline derivative (ligand 3c) against key enzymes of Mycobacterium tuberculosis.

| Target Enzyme | PDB Code | Binding Energy (kcal/mol) | Reference |

| Dihydrofolate Reductase (DHFR) | 1DF7 | -10.5 | [3] |

| Pantothenate Kinase (MtPanK) | 4BFX | -9.6 | [3] |

| FAD-containing Oxidoreductase (DprE1) | 4P8N | -10.3 | [3] |

These in silico results suggest that 5,6,7,8-tetrahydroquinazoline derivatives may exert their antitubercular effect by simultaneously inhibiting multiple vital pathways in M. tuberculosis. The interaction with DHFR is particularly noteworthy, as this enzyme is a well-established target for antifolate drugs.[5][6]

Antidiabetic Activity: Inhibition of β-Glucosidase

In addition to their anticancer and antitubercular potential, these derivatives have been investigated for their ability to inhibit β-glucosidase, an enzyme involved in carbohydrate metabolism.[3][4] This suggests a novel scaffold for the development of therapeutics for diabetes.[3][4]

Predicted Antidiabetic Activity

Molecular docking studies have predicted strong binding of these compounds to β-glucosidase.

| Target Enzyme | PDB Code | Predicted Binding Energy (kcal/mol) | Reference |

| Raucaffricine β-glucosidase | 4A3Y | -10.0 to -11.1 | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route involves the cyclocondensation of guanidine derivatives with α,β-unsaturated ketones.[3] A notable method utilizes the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which offers excellent yields under mild conditions.[3]

General Procedure:

-

A mixture of the appropriate bis-benzylidene cyclohexanone and an α-aminoamidine is heated in a suitable solvent (e.g., DMF) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).[7]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved through recrystallization or column chromatography.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an appropriate assay buffer.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

-

Initiation of Reaction: The DNA relaxation reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are resolved by electrophoresis on an agarose gel.

-

Visualization and Analysis: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A decrease in the amount of relaxed DNA compared to the control indicates topoisomerase II inhibition. The IC50 value is determined from the dose-response curve.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Topoisomerase II Catalytic Inhibition.

Caption: General Synthetic Workflow.

Caption: Multi-Target Antitubercular Mechanism.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical realities.

References

- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Silico Screening of 5,6,7,8-Tetrahydroquinazolin-2-amine Analogs: A Technical Guide

This guide provides an in-depth overview of the computational strategies employed in the discovery and development of novel 5,6,7,8-tetrahydroquinazolin-2-amine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and computational drug design. This document outlines the key methodologies, presents relevant data in a structured format, and visualizes complex workflows and biological pathways.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have garnered significant attention due to their potential therapeutic applications, including their roles as inhibitors of various enzymes and their antimicrobial and anticancer properties. In silico screening techniques, such as molecular docking and virtual screening, have become indispensable tools for the rapid and cost-effective identification of promising lead compounds from large chemical libraries. These computational methods allow for the prediction of binding affinities and modes of interaction between small molecules and their biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol is a generalized procedure for docking this compound analogs against a protein target.

1. Ligand Preparation:

-

The 2D structures of the this compound analogs are sketched using a chemical drawing tool.

-

The structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are calculated and non-polar hydrogens are merged.

2. Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned.

-

The protein structure is energy minimized to relieve any steric clashes.

3. Grid Generation:

-

A binding site on the protein is identified, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

A grid box is generated around the identified binding site, encompassing the entire active site.

4. Docking Simulation:

-

The prepared ligands are docked into the prepared protein's active site using a docking program (e.g., AutoDock, Surflex-Dock).[1]

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Each pose is scored based on a scoring function that estimates the binding affinity.

5. Analysis of Results:

-

The docking results are analyzed to identify the best-scoring poses for each ligand.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

Virtual Screening Workflow

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

1. Library Preparation: A large database of chemical compounds is prepared. This can be a commercial database or an in-house collection.

2. Ligand-Based or Structure-Based Screening:

- Ligand-Based: If the structure of the target is unknown, a pharmacophore model is built based on a set of known active compounds. This model is then used to screen the compound library.

- Structure-Based: If the 3D structure of the target is known, molecular docking is used to screen the library against the target's binding site.[2][3]

3. Filtering: The initial hits are filtered based on various criteria to remove undesirable compounds. Common filters include:

- Lipinski's Rule of Five: To assess drug-likeness.[2][3]

- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To predict the pharmacokinetic properties of the compounds.[4]

4. Hit Selection and Refinement: The top-ranked compounds after filtering are visually inspected and prioritized for further investigation. These "hits" may then undergo further computational analysis, such as molecular dynamics simulations, to assess their stability in the binding pocket.

Data Presentation

Molecular Docking Results of 5,6,7,8-Tetrahydroquinazoline Derivatives

The following table summarizes the molecular docking results of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives against essential enzymes of Mycobacterium tuberculosis and β-glucosidase.[5][6][7][8]

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| 3a | Dihydrofolate Reductase (DHFR) | -8.5 |

| Pantothenate Kinase (MtPanK) | -9.1 | |

| FAD-containing Oxidoreductase (MtDprE1) | -8.8 | |

| β-glucosidase | -9.3 | |

| 3b | Dihydrofolate Reductase (DHFR) | -8.7 |

| Pantothenate Kinase (MtPanK) | -9.2 | |

| FAD-containing Oxidoreductase (MtDprE1) | -8.9 | |

| β-glucosidase | -9.5 | |

| 3c | Dihydrofolate Reductase (DHFR) | -8.6 |

| Pantothenate Kinase (MtPanK) | -9.0 | |

| FAD-containing Oxidoreductase (MtDprE1) | -8.7 | |

| β-glucosidase | -9.4 |

Data extracted from a study on newly synthesized derivatives of 5,6,7,8-tetrahydroquinazolines.[5][6][7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The in silico screening of this compound analogs represents a powerful approach for the identification of novel therapeutic agents. The methodologies outlined in this guide, including molecular docking and virtual screening, provide a rational basis for drug design and development. The presented data and visualizations offer a framework for understanding the key computational steps and biological pathways involved. As computational resources and algorithms continue to advance, these in silico techniques will undoubtedly play an increasingly crucial role in the discovery of next-generation pharmaceuticals.

References

- 1. Virtual screening and synthesis of quinazolines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - Shah - Current Medicinal Chemistry [journals.eco-vector.com]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ADMET Properties of 5,6,7,8-Tetrahydroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic organic compound with a molecular structure that suggests potential biological activity. As with any compound of pharmaceutical interest, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in-silico computational models. Furthermore, this document details standardized experimental protocols for the in-vitro determination of key ADMET parameters, including aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. Additionally, relevant signaling pathways potentially modulated by quinazoline derivatives are illustrated to provide context for its mechanism of action and potential pharmacological effects.

Predicted ADMET Properties

The ADMET profile of this compound was predicted using the SwissADME web tool. The data is summarized in the tables below, providing insights into its pharmacokinetic and pharmacodynamic characteristics.

Physicochemical Properties

| Property | Predicted Value | Reference Range for Drug-Likeness |

| Molecular Formula | C₈H₁₁N₃ | - |

| Molecular Weight | 149.19 g/mol | 150 - 500 g/mol |

| LogP (Consensus) | 1.15 | -0.4 to +5.6 |

| Water Solubility (ESOL) | -2.31 (log mol/L) | > -4 (Soluble) |

| Topological Polar Surface Area (TPSA) | 64.54 Ų | 20 - 130 Ų |

Pharmacokinetic Properties

| Property | Predicted Value/Classification | Interpretation |

| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Capable of crossing the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Skin Permeation (log Kp) | -7.51 cm/s | Low skin permeability. |

Drug-Likeness and Medicinal Chemistry

| Filter | Prediction | Interpretation |

| Lipinski's Rule of Five | Yes (0 violations) | Favorable oral bioavailability predicted. |

| Ghose Filter | Yes (0 violations) | Within the preferred range for drug-likeness. |

| Veber Filter | Yes (0 violations) | Good oral bioavailability predicted. |

| Egan Filter | Yes (0 violations) | Good oral bioavailability predicted. |

| Muegge Filter | Yes (0 violations) | Within the preferred range for drug-likeness. |

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to cause non-specific assay interference. |

| Brenk | 1 alert (quinazoline) | Contains a potentially problematic fragment. |

| Lead-likeness | Yes (0 violations) | Good starting point for lead optimization. |

| Synthetic Accessibility | 2.13 | Relatively easy to synthesize. |